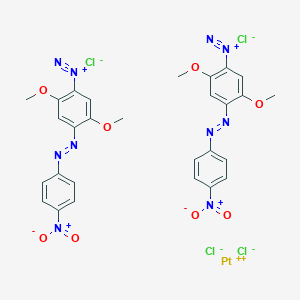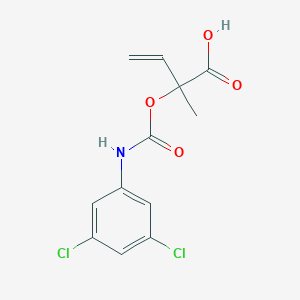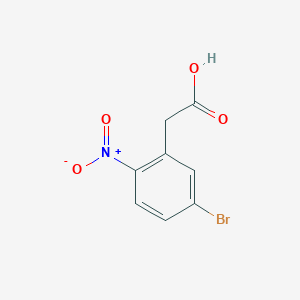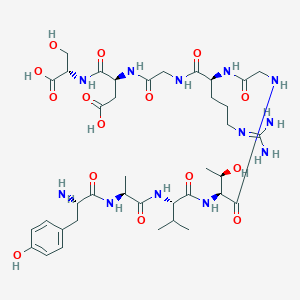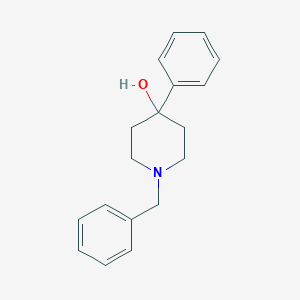
1-Benzyl-4-phenylpiperidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives has been explored through various methods, focusing on the affinity for sigma receptors and acetylcholinesterase (AChE) inhibitory activity. One approach involved the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, demonstrating high affinity and selectivity for sigma1 receptors, with significant implications for developing radiotracers for imaging studies (Huang et al., 1998). Another study focused on the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as AChE inhibitors, identifying compounds with potent inhibitory activity and selectivity (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-phenylpiperidin-4-ol” and its derivatives plays a crucial role in their interaction with biological targets. High-resolution NMR spectroscopy has been employed to analyze the conformations of various derivatives, providing insights into their molecular geometry and electronic properties. For instance, studies on the conformation of the benzyl group in related compounds offer valuable information for understanding the structure-activity relationships (SARs) (Manimekalai et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives encompasses a variety of reactions, including aminolysis, benzylation, and dealkylation, which are pivotal for synthesizing pharmacologically relevant compounds. A notable example is the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to specific isomers of benzylpiperidin-4-ols, which are potential intermediates for antitumor agents (Grishina et al., 2017).
Physical Properties Analysis
The physical properties of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives, including solubility, melting point, and crystal structure, are critical for their practical applications in pharmaceutical development. X-ray crystallography has provided detailed insights into the crystal structures of these compounds, facilitating a deeper understanding of their molecular interactions and stability (Carruthers et al., 1973).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and selectivity, of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives, are instrumental in determining their potential as therapeutic agents. Electrochemical methods have been utilized to synthesize and modify these compounds, offering a green and efficient approach to accessing a wide range of functionalized derivatives with enhanced biological activity (Sharafi-kolkeshvandi et al., 2016).
Applications De Recherche Scientifique
“1-Benzyl-4-phenylpiperidin-4-ol” is a chemical compound with the molecular formula C18H21NO . It’s a solid substance with a molecular weight of 267.37 . This compound is often stored in a dry, sealed environment at temperatures between 2-8°C .
Piperidine derivatives, such as “1-Benzyl-4-phenylpiperidin-4-ol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drug construction .
The current scientific literature discusses various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have been studied for their pharmacological applications .
While specific applications of “1-Benzyl-4-phenylpiperidin-4-ol” are not readily available, it’s important to note that this compound is a derivative of piperidine . Piperidine derivatives have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Drug Design : Piperidines are among the most important synthetic fragments for designing drugs . They are used as building blocks in the synthesis of various drugs .
-
Pharmacological Applications : The pharmaceutical applications of synthetic and natural piperidines have been studied extensively . They have been used in the discovery and biological evaluation of potential drugs .
-
Synthesis of Various Derivatives : Piperidine derivatives are used in intra- and intermolecular reactions leading to the formation of various other derivatives like substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Phenylpiperidines : Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . There are a variety of pharmacological effects associated with phenylpiperidines, including morphine-like activity or other central nervous system effects .
-
Chemical Storage and Safety : “1-Benzyl-4-phenylpiperidin-4-ol” is a solid substance that is often stored in a dry, sealed environment at temperatures between 2-8°C . The safety information includes hazard statements such as H302, H315, and H319, and precautionary statements such as P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .
-
Synthesis of Biologically Active Piperidines : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Pharmacological Activity : Piperidines and their derivatives have significant pharmacological activity . More than twenty classes of pharmaceuticals, as well as alkaloids, contain their derivatives . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Safety And Hazards
Propriétés
IUPAC Name |
1-benzyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMXEAPEVBCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213290 | |
| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenylpiperidin-4-ol | |
CAS RN |
63843-83-4 | |
| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63843-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63843-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B56186.png)

![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
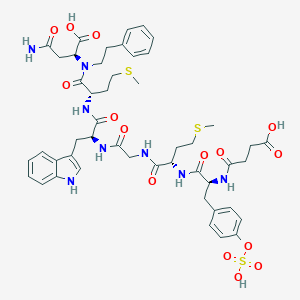

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
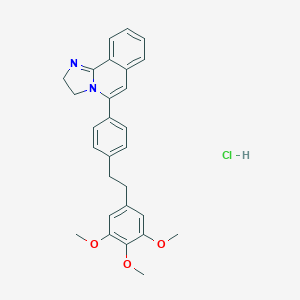
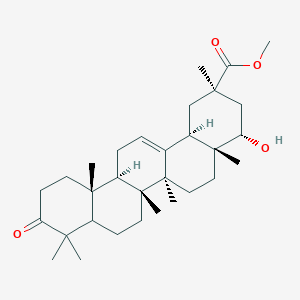
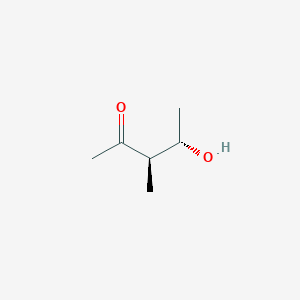
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
